4-Methylthiazolo[4,5-C]pyridine
Description
Historical Context and Evolution of Thiazolopyridine Research
The journey into the world of thiazolopyridines is built upon the foundational discoveries in heterocyclic chemistry. The chemistry of thiazole (B1198619), a sulfur- and nitrogen-containing five-membered ring, has been explored since the late 19th century. Similarly, pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is one of the most fundamental structures in organic chemistry. The conceptual fusion of these two rings to create bicyclic systems like thiazolopyridines emerged as synthetic methodologies became more sophisticated in the mid-20th century.
Early research focused on the fundamental synthesis and characterization of the various thiazolopyridine isomers, including thiazolo[4,5-b]pyridines, thiazolo[5,4-b]pyridines, and thiazolo[4,5-c]pyridines. dmed.org.uathieme-connect.com Synthetic chemists developed multi-step routes to access these scaffolds, often starting from appropriately substituted pyridine or thiazole precursors. dmed.org.ua These initial efforts were crucial for establishing the basic reactivity and properties of the ring systems. Over time, the development of more efficient synthetic methods, including one-pot multicomponent reactions and transition-metal-catalyzed cross-couplings, has greatly accelerated the exploration of this chemical space. nih.govrsc.orgnih.gov
Rationale for Investigating the Thiazolo[4,5-c]pyridine (B1315820) System
The primary impetus for the extensive investigation of thiazolopyridine scaffolds is their structural resemblance to endogenous purines (adenine and guanine), which are fundamental components of DNA, RNA, and various cofactors. This concept, known as bioisosterism, suggests that by mimicking the size, shape, and electronic properties of purines, thiazolopyridine derivatives can interact with the biological targets of purines, such as the ATP-binding sites of kinases. dmed.org.uanih.gov This has made them a privileged scaffold in the search for new therapeutic agents, particularly kinase inhibitors for oncology. nih.govnih.gov
The thiazolo[4,5-c]pyridine system, in particular, possesses a unique arrangement of nitrogen and sulfur atoms that imparts specific electronic characteristics. The fusion of the electron-rich thiazole ring with the electron-deficient pyridine ring creates a molecule with distinct regions of chemical reactivity, offering multiple sites for chemical modification and the fine-tuning of its physicochemical and biological properties.
Overview of the 4-Methylthiazolo[4,5-c]pyridine Structural Class and its Derivatization
The compound this compound represents a specific member of the thiazolo[4,5-c]pyridine family. Its structure consists of the core thiazolo[4,5-c]pyridine fused ring system with a methyl group attached to position 4 of the pyridine ring. The presence of the methyl group, a weak electron-donating group, can subtly influence the electronic properties and reactivity of the pyridine portion of the molecule.
While the synthesis of the parent thiazolo[4,5-c]pyridine core has been achieved, the derivatization of this scaffold is key to exploring its potential. A critical aspect of its chemistry involves the reactivity of the 2-position on the thiazole ring. This position can be functionalized with a good leaving group, such as a methylsulfonyl group (-SO₂CH₃), which can then be displaced by various nucleophiles to introduce a wide range of substituents. This strategy provides a powerful tool for creating libraries of novel compounds for screening and optimization.
An example of this reactivity is the synthesis of amino-piperidine derivatives, which are valuable structures in medicinal chemistry. The reaction between 2-(methylsulfonyl)thiazolo[4,5-c]pyridine and ethyl 4-amino-1-piperidinecarboxylate proceeds via nucleophilic substitution at the C2 position of the thiazole ring. prepchem.com
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield | Ref. |
|---|---|---|---|---|---|
| 2-(methylsulfonyl)thiazolo[4,5-c]pyridine | ethyl 4-amino-1-piperidinecarboxylate | ethyl 4-[(thiazolo[4,5-c]pyridin-2-yl)amino]-1-piperidinecarboxylate | Melt, 120°C, 1 hour | 76% | prepchem.com |
This synthetic approach highlights the utility of the thiazolo[4,5-c]pyridine scaffold as a building block for more complex molecules. The introduction of the 4-methyl group onto this scaffold would likely follow similar synthetic logic, starting from a 4-methyl-substituted pyridine precursor, and its derivatives would be expected to undergo analogous transformations at the 2-position.
Interdisciplinary Significance in Chemical Sciences and Beyond
The thiazolopyridine scaffold, including the thiazolo[4,5-c]pyridine system, holds significance that extends beyond fundamental organic chemistry. The diverse biological activities reported for this class of compounds underscore their importance in medicinal chemistry and drug discovery. dmed.org.ua Derivatives have been investigated as potent inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.govnih.gov
Beyond oncology, the interdisciplinary reach of thiazolopyridines is growing. Researchers have explored their potential as antimicrobial and anti-inflammatory agents. dmed.org.ua Furthermore, in the field of agricultural science, certain thiazolopyridine derivatives have been discovered to act as potent herbicides by inhibiting novel biological targets in weeds, such as acyl-acyl carrier protein (ACP) thioesterase. acs.org This demonstrates the versatility of the scaffold and its potential to address challenges in human health and food security, making it a subject of ongoing interest for chemists, biologists, and pharmacologists alike.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-[1,3]thiazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-5-7-6(2-3-8-5)10-4-9-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNHOAVSCVHDJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1N=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729408 | |
| Record name | 4-Methyl[1,3]thiazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208988-06-0 | |
| Record name | 4-Methyl[1,3]thiazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methylthiazolo 4,5 C Pyridine and Its Derivatives
De Novo Synthesis Strategies for the Thiazolo[4,5-c]pyridine (B1315820) Core
The construction of the fundamental thiazolo[4,5-c]pyridine skeleton can be achieved through various synthetic strategies, each with its own set of precursors and reaction conditions. These methods can be broadly categorized into cyclization reactions, one-step condensations, and multi-step sequences.
Cyclization Reactions and Precursor Chemistry
A common approach to building the thiazolo[4,5-c]pyridine core involves the cyclization of appropriately substituted pyridine (B92270) or thiazole (B1198619) precursors. For instance, the reaction of 2-aminopyridine-3-thiol (B8597) with various electrophiles can lead to the formation of the thiazole ring fused to the pyridine. dmed.org.ua Another strategy starts with a substituted thiazole and constructs the pyridine ring onto it. This can be accomplished through reactions like the Knoevenagel condensation of a thiazolidine (B150603) derivative with an aldehyde, followed by a Michael addition and subsequent cyclization-elimination. dmed.org.ua
A notable method involves the reaction of 2-chloro-3-aminopyridine or 3-amino-4-chloropyridine (B21944) with an isothiocyanate to form the corresponding o-chloropyridylthiourea, which then cyclizes to the 2-aminothiazolopyridine hydrochloride. researchgate.net The starting materials for these cyclizations are often derived from commercially available pyridines, which can be subjected to nitration, reduction, and other transformations to introduce the necessary functional groups for the final ring closure. nih.gov
One-Step Condensation Approaches
One-pot multicomponent reactions offer an efficient pathway to the thiazolo[4,5-c]pyridine scaffold. These reactions bring together three or more reactants in a single reaction vessel to form the desired product, often with high atom economy. For example, a three-component condensation of a 2-aminothiazole (B372263) derivative, an aldehyde, and Meldrum's acid has been utilized to synthesize 6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones. dmed.org.ua Similarly, a one-step synthesis of thiazolo[5,4-b]pyridines from a chloronitropyridine and a thioamide or thiourea (B124793) has been reported. researchgate.net Microwave-assisted organic synthesis has also been employed to facilitate these one-pot condensations, often leading to shorter reaction times and improved yields. dmed.org.uanih.gove3s-conferences.org
A specific example is the Bohlmann–Rahtz pyridine synthesis, which can be performed under continuous flow microwave conditions to achieve a one-step synthesis of trisubstituted pyridines through a Michael addition and cyclodehydration sequence. nih.gov
Multi-Step Synthetic Sequences and Intermediate Derivatization
More complex derivatives of 4-Methylthiazolo[4,5-c]pyridine often require multi-step synthetic sequences that involve the formation and derivatization of key intermediates. A common strategy begins with a substituted pyridine, such as 2,4-dichloro-3-nitropyridine. nih.gov This starting material can undergo selective substitution, reduction of the nitro group, and subsequent intramolecular cyclization to form the thiazolo[4,5-c]pyridine core. nih.gov
An illustrative multi-step synthesis involves the following sequence:
Reaction of a protected piperidone with sulfur powder and cyanamide (B42294) to form a 2-aminotetrahydrothiazolo[5,4-c]pyridine intermediate. google.com
Bromination of this intermediate. google.com
Introduction of a methyl group at the 5-position. google.com
Conversion of the 2-bromo group to other functionalities, such as a carboxylic acid via a lithium salt. google.com
This stepwise approach allows for the controlled introduction of various substituents onto the heterocyclic core, enabling the synthesis of a diverse library of compounds for structure-activity relationship studies.
Functional Group Interconversions and Post-Synthetic Modifications
Once the core this compound structure is in place, further diversification can be achieved through a variety of functional group interconversions and post-synthetic modifications.
Esterification and Amidation Techniques
Carboxylic acid derivatives of thiazolo[4,5-c]pyridine can be readily converted into esters and amides. Standard esterification procedures, such as reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, are applicable. Amidation is typically achieved by activating the carboxylic acid (e.g., forming an acid chloride or using a coupling agent) and then reacting it with a primary or secondary amine. nih.gov These reactions are crucial for exploring how different ester and amide functionalities at various positions on the thiazolo[4,5-c]pyridine scaffold influence biological activity. For instance, the synthesis of novel ester derivatives of isothiazolo[4,5-b]pyridine has been reported, highlighting the interest in these functional groups. nih.gov
Halogenation and Cross-Coupling Reactions
Halogenation of the thiazolo[4,5-c]pyridine ring system provides a versatile handle for introducing further molecular diversity through cross-coupling reactions. Direct halogenation can be challenging and may require harsh conditions or specific directing groups. chemrxiv.org A common strategy is to introduce a halogen atom during the synthesis of the core structure, for example, by using a halogenated precursor. nih.govbeilstein-journals.org
Once a halogenated thiazolo[4,5-c]pyridine is obtained, it can undergo various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. The Suzuki coupling, in particular, has been effectively used to introduce aryl and heteroaryl substituents by reacting the brominated thiazolo[4,5-c]pyridine with an appropriate boronic acid or ester. nih.govnih.gov These reactions are instrumental in building complex molecular architectures based on the this compound core.
Data Tables
Table 1: Selected Synthetic Reactions for Thiazolo[4,5-c]pyridine Derivatives
| Reaction Type | Starting Materials | Reagents and Conditions | Product Type | Reference |
| Cyclization | 3-amino-5-bromo-2-chloropyridine, Potassium thiocyanate | Not specified | Aminothiazole intermediate | nih.gov |
| Knoevenagel Condensation/Michael Addition | 3-benzyl-4-thiazolidine-2-thione, Aromatic aldehydes, Malononitrile or Ethyl cyanoacetate | Not specified | Thiazolo[4,5-b]pyridines | dmed.org.ua |
| One-Pot Three-Component Condensation | 2-aminothiazole derivative, Aldehydes, Meldrum's acid | AcONa, N-methyl-morpholine | 6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones | dmed.org.ua |
| Microwave-Assisted Synthesis | 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine | Copper iodide, Pyridine, Microwave (400 W), 115°C | Thiazolo[4,5-b]pyridine-2-carbonitriles | dmed.org.ua |
| Suzuki Cross-Coupling | Bromothiazolo[5,4-b]pyridine derivative, Aryl borates | Pd catalyst, 100°C | Heterocycle substituted thiazolo[5,4-b]pyridine (B1319707) analogues | nih.gov |
| Halogenation | Pyridine | Gaseous chlorine, Hydrogen fluoride, Pressure | Halogenated pyridine |
Nucleophilic Substitution Reactions on the Core Scaffold
Nucleophilic substitution reactions are a powerful tool for the functionalization of the thiazolo[4,5-c]pyridine core. The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles, particularly at positions 2 and 4 (ortho and para to the nitrogen atom). quimicaorganica.orgstackexchange.com This reactivity is due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate of the addition-elimination mechanism. stackexchange.com
In the context of related isothiazolo[4,5-b]pyridines, which share a similar heterocyclic core, nucleophilic aromatic substitution has been successfully employed. For instance, starting from 3,6-dibromoisothiazolo[4,5-b]pyridine, various nitrogen, oxygen, and sulfur nucleophiles can be introduced regioselectively at the 3-position. rsc.org This suggests that similar strategies could be applicable to the this compound scaffold, allowing for the introduction of diverse functional groups. The reactivity at specific positions on the thiazolo[4,5-c]pyridine core will be influenced by the electronic effects of the fused thiazole ring and the methyl group.
Regioselective Synthesis and Isomer Control
Achieving regioselectivity is a critical challenge in the synthesis of substituted heterocyclic compounds. This is particularly true for thiazolopyridines, where different isomers can be formed depending on the reaction conditions and starting materials. tandfonline.com
Strategies for Directing Methyl Group Introduction
The precise placement of the methyl group to form this compound requires careful synthetic design. One common strategy involves starting with a pre-functionalized pyridine or thiazole ring where the methyl group is already in the desired position. For example, a longstanding challenge in pyridine chemistry has been the direct C-4 alkylation of the pyridine ring. nih.gov Recent advancements have introduced blocking groups, such as a maleate-derived group, to control Minisci-type decarboxylative alkylation specifically at the C-4 position. nih.gov This approach allows for the introduction of various alkyl groups, including a methyl group, with high regioselectivity. nih.gov
Another approach involves the construction of the thiazole ring onto a pre-existing 4-methylpyridine (B42270) derivative. For instance, the hydration of pyridine-SF4-alkynes has been shown to be a regioselective method for producing pyridine-SF4-methyl ketones, which can serve as versatile building blocks for further elaboration into the fused thiazolo[4,5-c]pyridine system. nitech.ac.jp
Control over Fused Ring Formation
The annulation of the thiazole ring to the pyridine core, or vice versa, must be controlled to yield the desired [4,5-c] isomer. The choice of reactants and reaction conditions plays a crucial role in directing the cyclization. For example, the reaction of 2-aminopyridine-3-thiol with various electrophiles is a common method for constructing the thiazolo[4,5-b]pyridine (B1357651) ring system. dmed.org.ua To obtain the [4,5-c] isomer, one would need to start with a 3-amino-4-mercaptopyridine derivative.
Domino reactions, involving a cascade of reactions in a single pot, can also provide a high degree of control over the final structure. For instance, a domino reaction involving cyanoacetamide, isothiocyanates, and ethyl-4-chloroacetoacetate has been developed for the synthesis of substituted thiazolo[4,5-b]pyridines. sci-hub.se By carefully selecting the starting materials and reaction sequence, it is possible to direct the formation of the desired fused ring system.
Green Chemistry Approaches in Thiazolopyridine Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. mdpi.com
Solvent-Free and Environmentally Benign Methods
Solvent-free reaction conditions represent a significant step towards greener synthesis. These methods not only reduce environmental pollution but can also lead to improved reaction rates and easier product isolation. For the synthesis of thiazole derivatives, solvent-free methods have been successfully employed, for instance, by reacting thiourea derivatives with other reactants without a solvent. youtube.com One-pot syntheses, where multiple reaction steps are carried out in the same vessel, also contribute to a greener process by minimizing waste and energy consumption. nih.gov The use of heterogeneous catalysts, such as magnesium oxide, which are easily recoverable and reusable, further enhances the environmental friendliness of the synthesis. dmed.org.ua
Microwave-Assisted Synthesis and Energy Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This increased efficiency translates to significant energy savings. clockss.org
The application of microwave irradiation has been reported for the synthesis of various thiazolopyrimidine and thiazolo[4,5-b]pyridine derivatives. dmed.org.uaclockss.org For example, the synthesis of thiazolo[4,5-b]pyridine-2-carbonitriles has been efficiently achieved through a microwave-assisted protocol. dmed.org.ua Similarly, one-pot, three-component condensation reactions under microwave irradiation have been developed for the synthesis of highly substituted 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, demonstrating the potential of this technology for the efficient and green synthesis of related heterocyclic systems. clockss.orgnih.goveurekaselect.comorganic-chemistry.org
Derivatization for Analytical Characterization and Library Generation
Derivatization is a crucial technique in analytical chemistry, employed to modify a chemical compound to enhance its suitability for analysis, typically by gas chromatography (GC). gcms.cz For nitrogen-containing heterocycles like derivatives of this compound, this process involves converting polar functional groups into less polar, more volatile, and more thermally stable derivatives. restek.comregistech.com This modification improves chromatographic separation, enhances detector response, and leads to better peak symmetry. gcms.cz The choice of derivatizing agent is dictated by the specific functional group present on the heterocyclic core. gcms.cz
Silylation is the most prevalent derivatization method for GC analysis. restek.comregistech.com The process involves the replacement of an active hydrogen atom from functional groups such as hydroxyls, carboxyls, thiols, and primary or secondary amines with a trialkylsilyl group, most commonly the trimethylsilyl (B98337) (TMS) group. registech.com The resulting silyl (B83357) ethers, esters, or amines are significantly more volatile and thermally stable than the parent compounds, making them ideal for GC analysis. registech.com
While the core structure of this compound lacks an active hydrogen for silylation, its functionalized derivatives, which are common in medicinal chemistry research, are prime candidates for this technique. For instance, a hydroxyl or amino group on the pyridine or thiazole ring can be readily derivatized.
A variety of silylating reagents are available, each with different reactivities and applications. Common reagents include:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and versatile trimethylsilylating agent. Its byproducts are highly volatile and typically elute with the solvent front, ensuring clean chromatograms. thermofisher.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): The most volatile of the TMS-amides. Both the reagent and its byproduct, N-methyltrifluoroacetamide, are very volatile, which is advantageous for the analysis of early-eluting compounds that might otherwise be obscured. thermofisher.com
Trimethylchlorosilane (TMCS): Often used as a catalyst in conjunction with other silylating reagents like BSTFA or Hexamethyldisilazane (HMDS). thermofisher.com It enhances the reactivity of the primary reagent, making it possible to derivatize sterically hindered groups, such as certain hydroxyls. thermofisher.com Pyridine is also frequently used as a catalyst to accelerate reactions, particularly for hindered hydroxyls. nih.gov
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): This reagent forms tert-butyldimethylsilyl (TBDMS) derivatives. greyhoundchrom.com These derivatives are approximately 10,000 times more stable against hydrolysis than their TMS counterparts, which is a significant advantage when samples require storage or handling. registech.com This stability, however, results in longer chromatographic retention times.
The derivatization reaction is typically performed by heating the sample with the silylating reagent, often in an aprotic solvent like pyridine, acetonitrile, or dichloromethane, at temperatures around 60-100°C.
Table 1: Common Silylating Reagents for Derivatization
| Reagent Abbreviation | Full Chemical Name | Key Features & Applications | Citations |
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Highly reactive for hydroxyls, carboxyls, and amines. Volatile byproducts ensure clean chromatograms. | restek.com, thermofisher.com, |
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Most volatile TMS-amide; ideal for analyzing early-eluting compounds. | thermofisher.com, nih.gov |
| TMCS | Trimethylchlorosilane | Primarily used as a catalyst with other reagents to increase reactivity for hindered functional groups. | thermofisher.com, |
| HMDS | Hexamethyldisilazane | A mild silylating agent, often used with TMCS as a catalyst for derivatizing sugars and related substances. | thermofisher.com, gcms.cz |
| MTBSTFA | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | Forms highly stable TBDMS derivatives, useful for GC-MS due to characteristic fragmentation (M+-57). | greyhoundchrom.com, registech.com, |
| TMSI | N-Trimethylsilylimidazole | Reacts quickly with hydroxyls and carboxylic acids but generally not with amines. | thermofisher.com |
While derivatization is a powerful tool, it presents several challenges, particularly in the context of complex N-heterocyclic compounds. A primary concern is the potential for side reactions and the formation of unwanted byproducts that can complicate analysis.
The choice of catalyst is critical. While catalysts like pyridine are effective, their use can sometimes lead to complications. nih.gov In broader synthetic contexts involving N-heterocycles, the use of certain catalysts can lead to the formation of byproducts that are difficult to separate from the desired product. For example, some acylation reactions produce acidic byproducts that must be neutralized or removed to prevent damage to the GC column.
In the synthesis of N-heterocycles, metal-based catalysts are common, but their removal from the final product can be challenging and may require additional purification steps. mdpi.com The use of N-heterocyclic carbene (NHC) catalysts, which are themselves nitrogen-containing molecules, is a modern approach in organic synthesis. rsc.orggoogle.com While highly effective, the potential for the catalyst or its degradation products to interfere with trace-level analysis of derivatives must be considered, necessitating robust purification methods.
Furthermore, the stability of the derivatives themselves is a challenge. TMS derivatives, for example, are sensitive to moisture and can hydrolyze back to the original compound if not handled under strictly anhydrous conditions, leading to inaccurate quantification. registech.com This necessitates careful sample handling, storage in a freezer, and often, analysis shortly after preparation. The use of more robust derivatizing agents, such as MTBSTFA to form TBDMS ethers, can mitigate this issue but may introduce other challenges, like longer analysis times. registech.com
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H-NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 4-Methylthiazolo[4,5-C]pyridine, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the protons of the methyl group and the aromatic pyridine (B92270) ring system.
The methyl group (CH₃) protons are chemically equivalent and would typically appear as a sharp singlet in the upfield region of the spectrum. The protons on the pyridine and thiazole (B1198619) rings are in a unique electronic environment due to the fused heterocyclic system and will appear as distinct signals in the downfield (aromatic) region. The precise chemical shifts (δ) and coupling constants (J) provide definitive structural information. While specific experimental data for this compound is not widely published, data from related thiazolopyridine derivatives can provide insight into the expected spectral characteristics. researchgate.netukrbiochemjournal.org For example, in similar fused systems, protons on the pyridine ring often appear in the range of δ 7.0-9.0 ppm.
Table 1: Expected ¹H-NMR Spectral Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₃ (Methyl protons) | ~2.3 - 2.8 | Singlet (s) |
| Aromatic C-H | ~7.0 - 8.5 | Doublet (d) / Multiplet (m) |
Note: The exact chemical shifts and multiplicities are predictive and can vary based on the solvent and experimental conditions.
Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C-NMR spectrum.
The spectrum is expected to show a signal for the methyl carbon in the upfield region (typically δ 15-25 ppm). The carbons of the fused aromatic rings will resonate in the downfield region, generally between δ 110-165 ppm. The specific chemical shifts are sensitive to the electronic effects of the nitrogen and sulfur heteroatoms. Analysis of ¹³C-NMR spectra from closely related thiazolo[4,5-b]pyridine (B1357651) and thiazolo[5,4-b]pyridine (B1319707) structures helps in assigning the signals of the core heterocyclic framework. researchgate.netsemanticscholar.org
Table 2: Expected ¹³C-NMR Spectral Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (Methyl carbon) | ~17 - 20 |
| Aromatic C-H | ~115 - 145 |
| Aromatic C-N | ~140 - 155 |
| Aromatic C-S | ~125 - 150 |
Note: The chemical shifts are estimates based on analyses of similar heterocyclic systems and can differ based on experimental factors.
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously establishing the complete molecular structure by revealing through-bond and through-space correlations between nuclei.
Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for piecing together the molecular skeleton by identifying long-range (2- and 3-bond) correlations between hydrogen and carbon atoms. For this compound, an HMBC experiment would show a correlation between the protons of the methyl group and the adjacent quaternary carbon of the thiazole ring, confirming the position of the methyl substituent. It would also reveal correlations between the ring protons and various ring carbons, helping to assemble the fused ring system. beilstein-journals.org
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY can be used to confirm the regiochemistry and spatial arrangement of substituents on the heterocyclic frame. For instance, it could show correlations between the methyl protons and a nearby proton on the pyridine ring, further solidifying the structural assignment.
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. For this compound (C₇H₆N₂S), the calculated exact mass of the molecular ion [M+H]⁺ is 151.0324. An experimental HRMS measurement matching this value would provide definitive confirmation of the compound's elemental composition. semanticscholar.orgbeilstein-journals.org
Table 3: HRMS Data for this compound
| Molecular Formula | Ion | Calculated m/z |
|---|---|---|
| C₇H₆N₂S | [M+H]⁺ | 151.0324 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of volatile compounds and confirm their identity. In the analysis of this compound, a pure sample would ideally produce a single peak in the gas chromatogram. The mass spectrum associated with this peak would display the molecular ion (m/z = 150) and a characteristic fragmentation pattern that serves as a molecular fingerprint, confirming the compound's identity. This method is particularly valuable for monitoring reaction progress and verifying the purity of the final synthesized product. sci-hub.se
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Thiazolo[4,5-b]pyridine |
Fragmentation Pathway Analysis
Mass spectrometry, specifically through electron impact (EI-MS), provides critical insights into the stability and fragmentation patterns of heterocyclic compounds like this compound. While direct studies on this specific isomer are limited, analysis of related thiazolopyrimidine and thiazolopyridine structures allows for the prediction of its fragmentation behavior. sapub.orgresearchgate.net
In similar fused heterocyclic systems, the fragmentation process is typically initiated by the loss of small, stable functional groups, followed by the decomposition of the heterocyclic rings. sapub.orgresearchgate.net For thiazolo-pyrimidine compounds, studies have shown that the pyrimidine (B1678525) ring tends to be more stable than the thiazole ring during fragmentation. sapub.org This suggests a likely fragmentation pathway for this compound would involve initial cleavage of the thiazole ring.
The process would likely begin with the elimination of the methyl radical (•CH₃) from the molecular ion. Subsequent fragmentation could involve the extrusion of a carbon monoxide (CO) molecule or cleavage of the thiazole ring through the loss of SCH₂. sapub.org The presence of sulfur would also result in a characteristic M+2 isotope peak in the mass spectrum. researchgate.net
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Description | Proposed Action |
|---|---|
| Molecular Ion (M⁺) | Initial species detected in the mass spectrometer. |
| Loss of Methyl Radical | Elimination of the •CH₃ group from the pyridine ring. |
| Thiazole Ring Cleavage | Fission of the less stable thiazole ring, potentially losing fragments like HSCN. |
| Pyridine Ring Fragmentation | Subsequent breakdown of the more stable pyridine ring. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum would be dominated by vibrations characteristic of its fused aromatic heterocyclic structure and its methyl substituent.
Drawing parallels with pyridine and its derivatives, several key absorption regions can be predicted. pw.edu.plnist.gov The aromatic C-H stretching vibrations are expected in the 3000-3150 cm⁻¹ region. pw.edu.pl The region between 1400 cm⁻¹ and 1650 cm⁻¹ is particularly diagnostic for aromatic systems, corresponding to C=C and C=N ring stretching vibrations. pw.edu.pl The presence of the methyl group would introduce C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. The C-S stretching vibration of the thiazole ring typically appears as a weaker band in the fingerprint region.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3000-3150 | C-H Stretch | Aromatic (Pyridine/Thiazole Rings) |
| 2850-2960 | C-H Stretch | Methyl Group |
| 1400-1650 | C=C and C=N Stretch | Aromatic Ring Vibrations |
| ~1375 | C-H Bend | Methyl Group (Symmetric) |
| ~1450 | C-H Bend | Methyl Group (Asymmetric) |
| 650-900 | C-H Bend | Aromatic Out-of-Plane Bending |
X-ray Crystallography for Solid-State Structure Determination
For instance, the crystal structure of 2-(methylthio)thiazolo[4,5-c]pyridine (B1612924) was determined to be in the monoclinic crystal system with the space group P2(1)/n. researchgate.net Such analyses confirm the planar nature of the fused thiazolopyridine ring system, which is a key structural feature.
Table 3: Representative Crystal Data for a Thiazolo[4,5-c]pyridine (B1315820) Derivative
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₆N₂S₂ |
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| a (Å) | 3.966 |
| b (Å) | 9.865 |
| c (Å) | 20.62 |
| β (°) | 92.018 |
Conformational Analysis and Molecular Packing
The analysis of a crystal structure extends beyond a single molecule to understand how molecules arrange themselves in a crystal lattice. This packing is governed by intermolecular forces. In the crystal structure of the related 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine, the thiazolopyridine ring system is essentially planar, but the substituent methyl groups can deviate from this plane. nih.gov The conformation is described by torsion angles, such as the N1—C1—C7—C8 and N1—C1—C7—C9 angles of 169.47° and -65.9°, respectively, for that molecule. nih.gov
Molecular packing in these types of crystals is often directed by weak intermolecular interactions. For example, weak C—H···N hydrogen-bonding interactions can link molecules into chains extending along a specific crystallographic axis. nih.gov In more complex triazole-based heterocyclic systems, other interactions such as C–H···π interactions and S···O contacts have been observed to reinforce the crystal packing. mdpi.com No significant π–π stacking interactions were observed in the crystal structure of 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine. nih.gov
Co-crystal Structure Analysis with Biological Targets
Determining the co-crystal structure of a compound bound to its biological target (e.g., an enzyme or receptor) is a cornerstone of modern drug design. This technique provides a precise, atomic-level map of the binding interactions. For the thiazolopyridine scaffold, this method has been instrumental.
Although a specific co-crystal structure for this compound was not identified, studies on related isomers highlight the importance of this analysis. For example, derivatives of the isomeric thiazolo[5,4-b]pyridine have been identified as inhibitors of the c-KIT kinase, a protein implicated in some cancers. nih.gov Researchers used the existing X-ray co-crystal structure of the c-KIT protein complexed with another inhibitor (imatinib) to perform molecular docking studies, guiding the design of new, more effective thiazolopyridine-based inhibitors. nih.gov Furthermore, X-ray crystallography of similar compounds has revealed that specific dihedral angles between the thiazolopyridine core and other parts of the molecule are crucial for influencing binding affinity to cancer-related protein targets like ferrochelatase (FECH). This demonstrates that crystallographic analysis is key to understanding the structure-activity relationship for this class of compounds.
Medicinal Chemistry and Biological Activity Studies of 4 Methylthiazolo 4,5 C Pyridine Derivatives
Molecular Mechanisms of Biological Action
The biological effects of thiazolopyridine derivatives are rooted in their specific interactions at a molecular level. These compounds have been shown to inhibit critical enzymes, bind to cell surface receptors, and modulate complex intracellular signaling cascades.
Derivatives of the thiazolopyridine scaffold have demonstrated inhibitory activity against a diverse range of enzymes implicated in various diseases, from cancer to thrombosis and bacterial infections.
Factor Xa: In the pursuit of novel anticoagulants, a series of derivatives based on the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (B62498) core were synthesized and evaluated as Factor Xa inhibitors. nih.gov Compounds possessing a carbamoyl (B1232498) or N-methylcarbamoyl moiety, in particular, showed potent inhibitory activities. nih.gov
PI3Kα, c-KIT, ITK, BCR-ABL, RAF, and VEGFR2: The isomeric thiazolo[5,4-b]pyridine (B1319707) scaffold has proven to be a particularly versatile kinase inhibitor. nih.govmdpi.com The nitrogen atom at the 4-position acts as a hinge-binding motif for phosphoinositide 3-kinase (PI3K), while other parts of the molecule can form hydrogen bonds with the ITK kinase hinge region. nih.govmdpi.com Functionalization at the 5-position of this scaffold has been used to target the ATP-binding site of BCR-ABL, RAF, and VEGFR2. nih.govmdpi.com
PI3Kα: Novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines have been developed as highly potent PI3K inhibitors. nih.gov One such compound, 19a , exhibited an IC₅₀ of 3.6 nM against PI3Kα and also showed nanomolar inhibition of PI3Kγ and PI3Kδ isoforms. nih.gov Additionally, derivatives of thiazolo[4,5-c]pyridine (B1315820) itself have been identified as potent phosphoinositide 3-kinase inhibitors, with some achieving nanomolar inhibitory concentrations.
c-KIT: A range of novel thiazolo[5,4-b]pyridine derivatives have been synthesized to act as c-KIT inhibitors, aiming to overcome the resistance seen with existing drugs like imatinib (B729). nih.govnih.gov One derivative, 6r , was found to be a potent inhibitor of a c-KIT double mutant (V560G/D816V) that is resistant to imatinib. nih.govnih.gov
VEGFR2: Researchers have designed thiazolo[5,4-b]pyridine derivatives as novel type-II inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) kinase. nih.gov Other thiazole-based derivatives have also shown potent VEGFR-2 inhibition, which correlates with their cytotoxic activity against cancer cell lines. mdpi.com
COX/LOX Pathways: To investigate anti-inflammatory potential, novel 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives were synthesized. Molecular docking studies pre-selected compounds for in vitro testing of their anti-inflammatory activity, which is often mediated through the inhibition of cyclooxygenase (COX) enzymes.
DNA Gyrase: The thiazolo[5,4-b]pyridine scaffold has been associated with DNA gyrase inhibition. DNA gyrase and the related topoisomerase IV are essential bacterial enzymes and well-validated targets for antibacterials. google.com Compounds that target these type II topoisomerases can have broad-spectrum antibacterial potential. google.com
The following table summarizes the enzyme inhibitory activities of selected thiazolopyridine derivatives.
Table 1: Enzyme Inhibition by Thiazolopyridine Derivatives| Derivative Scaffold | Compound | Target Enzyme | Activity (IC₅₀) |
|---|---|---|---|
| thiazolo[5,4-b]pyridine | Compound 19a | PI3Kα | 3.6 nM nih.gov |
| thiazolo[5,4-b]pyridine | Compound 19a | PI3Kγ | Nanomolar nih.gov |
| thiazolo[5,4-b]pyridine | Compound 19a | PI3Kδ | Nanomolar nih.gov |
| thiazolo[5,4-b]pyridine | Derivative 6r | c-KIT (V560G/D816V) | Potent Inhibition nih.gov |
| thiazolo[5,4-b]pyridine | Not Specified | DNA Gyrase | Inhibitor |
| thiazolo[5,4-b]pyridine | Not Specified | VEGFR2 | Strong Inhibition nih.gov |
Thiazolopyridine derivatives have been designed to interact with G-protein coupled receptors (GPCRs), which are crucial targets in pharmacology.
H3 Receptor and mGluR5: The thiazolo[5,4-b]pyridine structure is known to act as a histamine (B1213489) H3 receptor antagonist. Furthermore, the thiazolo[4,5-c]pyridine core is specifically noted for its ability to enable modulation of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). chemshuttle.com A closely related, non-fused compound, 3-[(2-methyl-1,3-thiazol-4yl)-ethynyl]-pyridine (MTEP), is a well-established potent and selective mGluR5 antagonist. nih.gov
S1P1 and S1P5 Receptors: A series of thiazolo[5,4-b]pyridine derivatives have been optimized as agonists of the sphingosine-1-phosphate (S1P) receptors. nih.gov Specifically, compound 5d (AMG 369) was identified as a potent dual agonist for the S1P1 and S1P5 receptors, with limited activity at the S1P3 receptor and no activity at S1P2 or S1P4. nih.gov Further work led to related compounds, such as 8c , which also act as S1P1-selective agonists. rice.edunih.gov Agonism of the S1P1 receptor is a key mechanism for controlling lymphocyte migration from the blood to secondary lymphoid organs. researchgate.net
By inhibiting upstream kinases, thiazolopyridine derivatives can block entire downstream signaling cascades crucial for cell survival and proliferation.
PI3K/AKT/mTOR: The inhibition of receptor tyrosine kinases like c-KIT by thiazolo[5,4-b]pyridine derivatives leads to the blockade of its downstream signaling pathways. mdpi.com This includes the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Western blot analysis has confirmed that potent c-KIT inhibitors like derivative 6r significantly block c-KIT auto-phosphorylation and its downstream signaling events in cancer cells. mdpi.com
Diverse Pharmacological Activity Investigations
The molecular interactions of thiazolopyridine derivatives translate into a broad spectrum of pharmacological activities, with antimicrobial efficacy being a prominent area of investigation.
Derivatives of thiazolopyridine and related structures have shown significant activity against a variety of bacterial and fungal pathogens.
Antibacterial and Antifungal Activity: A series of thiazolo[4,5-b]pyridin-5-ones were evaluated for antimicrobial activity, with some compounds showing moderate antibacterial effects. researchgate.net One compound in this series, 4p , exhibited the best activity with Minimum Inhibitory Concentration (MIC) values in the range of 0.12–0.47 mg/mL. researchgate.net Other studies on thiazolo[4,5-b]pyridine (B1357651) derivatives found that compound V (2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid) had the highest activity against Candida albicans, with a MIC of 12.5 μg/mL. consensus.appresearchgate.net Thiazole (B1198619) derivatives in general have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungi. scielo.br For instance, new thiazole derivatives bearing a thiazolidin-4(5H)-one structure were active against species like Klebsiella pneumoniae and Escherichia coli. scielo.br
The table below highlights the antimicrobial efficacy of selected thiazole-based compounds.
Table 2: Antimicrobial Activity of Thiazolopyridine and Thiazole Derivatives| Derivative Scaffold | Compound | Target Organism | Activity (MIC) |
|---|---|---|---|
| thiazolo[4,5-b]pyridin-5-one | Compound 4p | Various Bacteria | 0.12-0.47 mg/mL researchgate.net |
| thiazolo[4,5-b]pyridine | Compound V | Candida albicans | 12.5 µg/mL researchgate.net |
| Thiazole-thiazolidinone Hybrid | Compound 4b | Klebsiella pneumoniae | 62.5 µg/mL scielo.br |
| Thiazole-thiazolidinone Hybrid | Compound 4c | Escherichia coli | <31.25 µg/mL scielo.br |
A critical aspect of antimicrobial research is the targeting of bacterial biofilms, which are communities of microbes encased in a self-produced matrix that makes them highly resistant to conventional antibiotics. nih.gov
Anti-biofilm Activity: Thiazole-based compounds have shown promise as anti-biofilm agents. nih.gov Derivatives of thiazolo[4,5-b]pyridin-5-one were tested for their ability to inhibit biofilm formation, with some showing better activity than the reference drug streptomycin. researchgate.net Thiazole nortopsentin analogues have also been identified as potent inhibitors of biofilm formation, particularly against staphylococcal strains. nih.gov The most active of these derivatives displayed IC₅₀ values for inhibiting Staphylococcus aureus biofilm formation in the range of 0.40–2.03 µM. nih.gov These compounds exhibit an anti-virulence profile, meaning they can inhibit biofilm formation without necessarily killing the free-floating (planktonic) bacteria. nih.gov
Antimicrobial Efficacy (Bacterial and Fungal)
Molecular Interactions with Bacterial Cell Components
The antibacterial potential of pyridine-thiazole derivatives has been explored through both experimental testing and computational studies. Research into related imidazo[4,5-b]pyridine derivatives provides insights into possible mechanisms of action. Molecular docking studies of certain N-alkylated imidazo[4,5-b]pyridine regioisomers have been conducted to determine their potential interactions with the active sites of Dihydrofolate Reductase (DHFR), a crucial enzyme in bacterial survival. mdpi.com These computational results suggest that the derivatives can establish multiple important interactions with the amino acid residues of the target enzyme. mdpi.com
Subsequent in vitro testing of selected imidazo[4,5-b]pyridine derivatives against Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli) bacteria revealed that Gram-positive strains were more sensitive to the action of these compounds. mdpi.com Other studies on thiazolo[4,5-b]pyridine derivatives have also shown antimicrobial activity, with some compounds demonstrating notable minimum inhibitory concentrations (MIC) against various bacterial and fungal strains. researchgate.net
Anticoagulant Activity and Coagulation Cascade Modulation
Derivatives of the thiazolo[c]pyridine scaffold have been investigated for their potential as anticoagulants, specifically as inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade. nih.gov A series of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines were synthesized and evaluated for their in vitro inhibitory activity against FXa and their effect on coagulation. nih.gov
Among the synthesized compounds, those with a carbamoyl or N-methylcarbamoyl moiety demonstrated potent inhibitory activities. nih.gov The research highlighted that these specific derivatives of the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core are promising candidates for orally active FXa inhibitors. nih.gov
In Vitro Inhibitory Activities of Tetrahydrothiazolo[5,4-c]pyridine Derivatives
| Compound | Substituent | Factor Xa Inhibition (IC50) | Note |
|---|---|---|---|
| 3a-i | Varies | Data Summarized in Study | A series of piperazine (B1678402) derivatives were synthesized. nih.gov |
| 3c | Carbamoyl moiety | Potent | Showed potent inhibitory activity when administered orally to rats. nih.gov |
| 3d | N-methylcarbamoyl moiety | Potent | Showed potent inhibitory activity when administered orally to rats. nih.gov |
Anti-inflammatory Response Pathways
Various derivatives of the thiazolo[4,5-b]pyridine-2-one core have demonstrated significant anti-inflammatory properties in preclinical studies. pensoft.netbiointerfaceresearch.com The anti-inflammatory action of these novel compounds has been frequently evaluated in vivo using the carrageenan-induced rat paw edema model, a standard method for assessing acute inflammation. pensoft.netbiointerfaceresearch.compensoft.net In these studies, the synthesized compounds were administered prior to the inflammatory insult, and their efficacy was often compared to that of a well-known non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. pensoft.netbiointerfaceresearch.com
Results from these investigations have shown that several thiazolo[4,5-b]pyridine-2-one derivatives exhibit considerable anti-inflammatory effects, with some compounds approaching or even exceeding the potency of Ibuprofen in reducing paw edema. pensoft.netbiointerfaceresearch.com In vitro anti-inflammatory activity has also been assessed using methods such as the inhibition of heat-induced protein denaturation, where denaturation of tissue proteins is a primary cause of inflammation. nih.gov One study found that a thiazole-based hydrazide, compound 5l , which contains 4-hydroxy-3-methoxyphenyl, showed the highest inhibition of protein denaturation among the tested series. nih.gov
Anti-inflammatory Activity of Thiazolo[4,5-b]pyridine Derivatives (Carrageenan-induced Rat Paw Edema Model)
| Compound Series | Key Structural Feature | Result | Reference |
|---|---|---|---|
| N3 and C5 substituted thiazolo[4,5-b]pyridin-2-ones | Varying substituents at N3 and C5 positions | Some compounds were found to be more potent than Ibuprofen. | pensoft.net |
| Thiazolo[4,5-b]pyridin-2-one derivatives | Derivatives from alkylation, cyanethylation, hydrolysis, and acylation reactions | Demonstrated considerable anti-inflammatory effects, some exceeding Ibuprofen. | biointerfaceresearch.com |
| 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives | Modifications at N3, C5, and C6 positions | Compounds 5 and 6 showed strong anti-inflammatory action, exceeding Ibuprofen. | nih.gov |
Antioxidant Properties and Reactive Oxygen Species Modulation
The antioxidant potential of novel thiazolo[4,5-b]pyridine derivatives has been a subject of significant research interest. pensoft.netbiointerfaceresearch.comresearchgate.net The antioxidant activity of these compounds is typically evaluated in vitro using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. pensoft.netbiointerfaceresearch.com This method measures the ability of the tested compounds to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. The reduction in DPPH is monitored spectrophotometrically, and the activity is often expressed as an IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.gov
Studies on various series, including (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives, have revealed compounds with potent antioxidant activity. pensoft.net For instance, one study identified a ligand, compound 4 , that exhibited the best antioxidant activity in its series with an IC50 value of 4.67 μg/mL. nih.gov The mechanism proposed for some derivatives that lack a proton to donate is the stabilization of the DPPH radical through electron delocalization across the molecule. nih.gov Theoretical studies using Density Functional Theory (DFT) have also been employed to understand the structure-activity relationship, correlating electronic properties like HOMO and LUMO energy gaps with the observed antioxidant activities. nih.gov
Antioxidant Activity of Thiazolo[4,5-b]pyridine Derivatives (DPPH Scavenging Assay)
| Compound Series | Key Result | Reference |
|---|---|---|
| (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives | Several synthesized compounds showed notable scavenging effects on DPPH radicals. | pensoft.net |
| N3 substituted 5,7-dіmethyl-3H-thiazоlо[4,5-b]pyridіne-2-оnes | Identified potent antioxidant activity compared to existing antioxidants. | biointerfaceresearch.com |
| Heterocyclic compounds with pyrazole, thiazole and pyridine (B92270) moieties | Compound 4 showed the best activity with an IC50 = 4.67 μg/mL. | nih.gov |
Investigational Antineoplastic Properties (Excluding Clinical Human Trials)
The development of novel pyridine-thiazole hybrid molecules as potential anticancer agents has been an active area of research. mdpi.comresearchgate.net These investigations focus on the synthesis of new derivatives and screening for cytotoxic action against various tumor cell lines, including those from colon, breast, lung, glioblastoma, and leukemia cancers. mdpi.comresearchgate.net The antineoplastic potential of related scaffolds, such as isothiazolo[5,4-b]pyridine (B1251151) and thiazolo[5,4-b]pyridine, has also been evaluated. nih.govnih.gov These preclinical studies aim to identify compounds with high antiproliferative activity against cancer cells while demonstrating lower toxicity towards normal cells. mdpi.comresearchgate.net
Derivatives of the pyridine-thiazole scaffold have shown significant activity in inhibiting the proliferation of a wide range of human cancer cell lines. mdpi.comresearchgate.net For example, high antiproliferative activity was observed for 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (3 ) and an related ester derivative (4 ). mdpi.comresearchgate.net Compound 3 was particularly potent against the HL-60 acute human promyelocytic leukemia cell line, with an IC50 value of 0.57 µM, while showing much lower toxicity to normal human cell lines (IC50 > 50 µM). mdpi.comresearchgate.net This indicates a degree of selectivity for cancer cells. mdpi.comresearchgate.net
Similarly, research into thiazolo[5,4-b]pyridine derivatives identified compound 6r as a potent c-KIT inhibitor, which is a key target in gastrointestinal stromal tumors (GIST). nih.gov This compound strongly inhibited a c-KIT mutant that is resistant to the established drug imatinib and effectively attenuated the proliferation of GIST-T1 and HMC1.2 cancer cells. nih.gov Other studies have shown that isothiazolo[5,4-b]pyridine derivatives can exhibit a broad spectrum of anticancer action at the GI50 level. nih.gov
In Vitro Antiproliferative Activity of Pyridine-Thiazole Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Compound 3 | HL-60 (Leukemia) | IC50 | 0.57 µM | mdpi.comresearchgate.net |
| Compound 4 | MCF-7 (Breast) | IC50 | > 50 µM (24h), 21.6 µM (72h) | mdpi.com |
| Compound 4 | SK-OV-3 (Ovarian) | IC50 | 7.87 µM | mdpi.com |
| Compound 6r | GIST-T1 (Gastrointestinal) | GI50 | Comparable to Imatinib (0.02 µM) | nih.gov |
| Compound 6r | HMC1.2 (Leukemia) | GI50 | 1.15 µM | nih.gov |
| Compound 8a | HEp-2 (Laryngeal) | IC50 | 5.9 µg/mL | semanticscholar.org |
| Compound 13a | HepG2 (Liver) | IC50 | 9.5 µg/mL | semanticscholar.org |
Beyond inhibiting proliferation, a key mechanism for the anticancer effect of pyridine-thiazole derivatives is the induction of apoptosis, or programmed cell death. semanticscholar.org Treatment of cancer cells with these compounds has been shown to trigger morphological and biochemical changes characteristic of apoptosis. mdpi.comnih.gov For example, treatment with potent derivatives can lead to cell shrinkage and the condensation of nuclear material. nih.gov
The molecular pathways leading to apoptosis are varied. Some derivatives cause DNA damage, which in turn activates apoptotic signaling. nih.gov The ability of certain compounds to affect DNA nativity and cause changes in nucleus morphology, such as the appearance of multinucleated giant cells, suggests a mechanism related to inducing genetic instability. mdpi.comresearchgate.net Another identified mechanism involves the disruption of the mitochondrial membrane potential, which leads to the release of cytochrome c and the subsequent activation of caspases that execute apoptosis. nih.gov
Furthermore, specific derivatives have been shown to induce cell cycle arrest, for instance at the G1 phase, preventing cancer cells from progressing to DNA synthesis and division. semanticscholar.org This is often accompanied by the modulation of key apoptotic regulatory proteins; studies have shown that treatment can increase the levels of the pro-apoptotic protein Bax and executioner caspase-3, while decreasing the level of the anti-apoptotic protein Bcl-2. semanticscholar.org The inhibition of critical signaling pathways, such as those involving the c-MET and VEGFR-2 tyrosine kinases, has also been identified as a trigger for apoptosis induction by these compounds. nih.gov
Protein Kinase Inhibition (e.g., Aurora A, B, C kinases)
Derivatives of the thiazolo[4,5-c]pyridine scaffold have demonstrated notable potential as inhibitors of several protein kinases, which are crucial regulators of cellular processes and prominent targets in drug discovery, particularly in oncology.
Research from the Indian Institute of Technology Indore has highlighted the development of thiazolo[4,5-c]pyridine-based systems that exhibit potent anticancer activities. iiti.ac.in These compounds were found to be effective inhibitors against a panel of kinases, including LIMK2, Cyclin-Dependent Kinases (CDKs), and specifically Aurora kinases, with inhibition values (Kᵢ) ranging from 1.95 µM to 12.10 µM. iiti.ac.in The inhibition of Aurora kinases (A, B, and C) is a significant strategy in cancer therapy as they play essential roles in mitotic progression.
Beyond Aurora kinases, the versatile thiazolo[4,5-c]pyridine core has been integrated into inhibitors for other critical enzyme targets. In the field of infectious diseases, a novel thiazolo[4,5-c]pyridine amide, TCA007, was identified as a promising inhibitor of decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), an essential enzyme for the survival of Mycobacterium tuberculosis.
Furthermore, derivatives are being investigated as inhibitors of ketol-acid reductoisomerase (KARI), an enzyme found in the branched-chain amino acid biosynthesis pathway. uq.edu.au This pathway is absent in humans, making KARI an attractive target for developing new anti-tuberculosis drugs and herbicides. uq.edu.au
Table 1: Examples of Kinase Inhibition by Thiazolo[4,5-c]pyridine-Based Systems
| Compound Class | Target Kinase(s) | Reported Activity | Reference |
|---|---|---|---|
| Thiazolo[4,5-c]pyridine Systems | LIMK2, CDKs, Aurora kinases | Kᵢ values from 1.95 µM to 12.10 µM | iiti.ac.in |
| Thiazolo[4,5-c]pyridine Amide | DprE1 | Potent Inhibitor | |
| Thiazolo[4,5-c]pyridine Derivatives | Ketol-Acid Reductoisomerase (KARI) | Investigated as potential inhibitors | uq.edu.au |
Potential Neuroprotective Effects
The thiazolo[4,5-c]pyridine nucleus is a recurring motif in compounds designed to combat neurodegenerative diseases. Its structural properties allow for interactions with targets implicated in the pathology of conditions like Huntington's, Parkinson's, and Alzheimer's disease.
In research targeting Huntington's disease, a progressive disorder caused by the mutant huntingtin (mHTT) protein, thiazolo[4,5-c]pyridine has been listed as a core component of heterobifunctional molecules. googleapis.com These molecules are engineered to bind simultaneously to the mHTT protein and an E3 ubiquitin ligase, thereby promoting the degradation of the disease-causing protein. googleapis.com
Another patent discloses the use of the thiazolo[4,5-c]pyridine scaffold in the development of DCN1 inhibitors. google.com Inhibition of DCN1 is being explored as a therapeutic strategy for a range of conditions, including oxidative stress-related and neurodegenerative diseases. google.com
Furthermore, a study focused on dual-target inhibitors identified a thiazolo[4,5-c]pyridine derivative as a potent inhibitor of both 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH). researchgate.net The aggregation of the α-synuclein protein is a key factor in Parkinson's disease, and this dual-inhibitor compound was highlighted for its potential to address such pathologies. researchgate.net
Herbicidal Action: Inhibition of Acyl-ACP Thioesterase
While the broader family of thiazolopyridines has been investigated for agrochemical applications, direct evidence linking 4-methylthiazolo[4,5-c]pyridine specifically to herbicidal action via the inhibition of acyl-acyl carrier protein (ACP) thioesterase is not extensively documented in the reviewed literature. Research in this area has often focused on isomers of this scaffold. For instance, the thiazolo[4,5-b]pyridine framework is recognized as a privileged structure in the development of herbicides that target acyl-ACP thioesterase.
Investigations into other herbicidal mechanisms have considered the thiazolo[4,5-c]pyridine scaffold. For example, it was evaluated as a potential target for developing inhibitors of ketol-acid reductoisomerase (KARI), an enzyme that, when inhibited, can produce a herbicidal effect. uq.edu.au However, this specific line of inquiry was not pursued as related pyrimidine (B1678525) isomers showed poor activity. uq.edu.au Other patents mention dihydro Current time information in Bangalore, IN.google.comthiazolo[4,5-c]pyridine derivatives in the context of herbicides, though not specifically targeting acyl-ACP thioesterase. google.com
Role as Key Pharmaceutical Intermediates in Drug Synthesis
The this compound unit serves as a valuable and versatile building block in the synthesis of more complex, biologically active molecules. Its inherent chemical reactivity and structural features make it a key intermediate in the development of novel therapeutics.
Patents have explicitly detailed the use of this compound as a starting reagent in the multi-step synthesis of potent inhibitors of the Hepatitis C Virus (HCV). google.comgoogle.com In these synthetic pathways, the compound is coupled with other heterocyclic fragments, such as substituted thiazoles, through palladium-catalyzed cross-coupling reactions to construct the final antiviral agents. google.comgoogle.com These agents are designed to target essential viral components like the NS5B RNA-dependent RNA polymerase. google.com
Similarly, the scaffold is integral to the synthesis of inhibitors for EZH2 (Enhancer of zeste homolog 2), a histone-lysine N-methyltransferase that is a significant target in cancer therapy. google.com Patents describe various functionalized derivatives, such as 6-(benzyloxy)-7-(bromomethyl)-4-methylthiazolo[4,5-c]pyridine, which are clearly derived from the parent core structure and used to build more elaborate EZH2 inhibitors. google.com
Table 2: Use of this compound as a Synthetic Intermediate
| Starting Intermediate | Synthetic Target Class | Therapeutic Area | Key Reaction Type | Reference(s) |
|---|---|---|---|---|
| This compound | Substituted Pyridine/Pyrimidine Derivatives | Antiviral (HCV Inhibitors) | Palladium-catalyzed cross-coupling | google.com, google.com |
| This compound Core | Functionalized Thiazolopyridines | Oncology (EZH2 Inhibitors) | Multi-step synthesis and functionalization | google.com |
Computational and Theoretical Investigations
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding affinity and interaction patterns of 4-Methylthiazolo[4,5-c]pyridine derivatives with various biological targets.
Virtual screening of compound libraries containing the thiazolo[4,5-c]pyridine (B1315820) scaffold has been employed to identify potential inhibitors for various protein kinases. For instance, derivatives of the related thiazolo[5,4-b]pyridine (B1319707) have been identified as potential c-KIT inhibitors, a target in gastrointestinal stromal tumors. nih.gov Docking studies have shown that these compounds can effectively bind to the ATP-binding site of kinases like BCR-ABL, RAF, and VEGFR2. nih.gov
In studies on related thiazolopyrimidine derivatives, docking scores were used to predict binding affinities and select promising compounds for synthesis and further evaluation. For example, in a study targeting CDK4/6, compounds with favorable docking scores were synthesized and their cytotoxic effects were assessed, with some exhibiting significant activity. nih.gov Similarly, docking analyses of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives against α-amylase revealed advantageous inhibitory properties, with one compound showing a particularly strong binding energy of -7.43 Kcal/mol. plos.org
| Compound Class | Target Protein | Key Finding | Source |
|---|---|---|---|
| Thiazolo[5,4-b]pyridine derivatives | c-KIT, BCR-ABL, RAF, VEGFR2 | Identified as potential kinase inhibitors through virtual screening. | nih.gov |
| Thiazolopyrimidine derivatives | CDK4/6 | Docking scores guided the selection of compounds with promising cytotoxic activity. | nih.gov |
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives | α-amylase | Compound 4e showed the highest binding energy (-7.43 Kcal/mol), indicating strong inhibitory potential. | plos.org |
Detailed analysis of the binding site reveals the specific interactions that stabilize the ligand-protein complex. For thiazolo[4,5-c]pyridine derivatives, hydrogen bonding and hydrophobic interactions are key determinants of binding affinity. Molecular dynamics (MD) simulations provide further insights into the stability and dynamic behavior of these complexes over time.
For example, MD simulations of a thiazolopyrimidine derivative complexed with the CDK4/6 protein (PDB ID: 6OQO) demonstrated a high level of stability. nih.gov In another study, MD simulations of a thiazolo[3,2-a]pyridine derivative with α-amylase showed that the complex stabilized after 25 nanoseconds with minor fluctuations. nih.gov The analysis identified key amino acid residues involved in the interaction, including Trp58, Trp59, Tyr62, and Asp197. plos.org These computational studies are crucial for understanding the molecular basis of inhibition and for designing more potent and selective inhibitors. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, spectroscopic properties, and reaction mechanisms of molecules like this compound.
DFT calculations have been widely used to study the molecular structure and vibrational spectra of related heterocyclic systems. For instance, the B3LYP/6-31G(d,p) level of theory has been successfully applied to determine the molecular structure, vibrational energy levels, and potential energy distribution of 1,2,3-triazolo[4,5-b]pyridine and its methyl derivatives. researchgate.net These calculations help in the assignment of experimental IR and Raman spectra. researchgate.net
Similar DFT methods have been used to investigate the electronic structure of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives. These studies calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which are crucial for understanding the electronic and optical properties of the compounds. researchgate.net The electrostatic potential is another key property derived from DFT that helps in understanding intermolecular interactions. researchgate.net
| Compound/Derivative | DFT Method | Key Properties Investigated | Source |
|---|---|---|---|
| 1,2,3-triazolo[4,5-b]pyridine and its methyl-derivatives | B3LYP/6-31G(d,p) | Molecular structure, vibrational energy levels, potential energy distribution. | researchgate.net |
| 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives | B3LYP/6-31G(d,p) | HOMO-LUMO energy gap, thermodynamic properties. | |
| 7-Methyl-2,3-dihydro-(1,3)thiazolo(3,2-a)pyrimidin-5-one | DFT | Electronic structure, vibrational spectroscopy, HOMO-LUMO analysis. | researchgate.net |
Computational chemistry can be employed to elucidate the mechanisms of chemical reactions. For the synthesis of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, the proposed reaction mechanism involves a Knoevenagel condensation followed by cyclization and nucleophilic addition. plos.orgnih.gov While specific mechanistic studies on this compound are not extensively detailed in the provided context, the principles of using computational methods to understand reaction pathways are well-established for similar heterocyclic systems.
In Silico Assessment of Pharmaceutical Properties
In silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process.
For various thiazole (B1198619) and pyridine (B92270) derivatives, in silico ADME predictions have been performed. nih.govnih.govmdpi.com These studies often evaluate parameters based on Lipinski's rule of five, which predicts drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov
In a study of thiazolopyrimidine derivatives, most compounds were predicted to have good oral absorption, similar to the standard drug palbociclib. nih.gov Predictions for Caco-2 cell permeability, an indicator of intestinal absorption, ranged from excellent to satisfactory for these compounds. nih.gov Similarly, for a series of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, all compounds adhered to Lipinski's rule of five, suggesting good oral bioavailability. nih.gov The ADMET profile of these compounds was generally favorable, although some were predicted to have potential toxicity. plos.org
Evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Predictions Only)
In silico ADME profiling predicts how a drug candidate will be processed by the body. nih.gov These predictions are crucial for avoiding late-stage failures in drug development. nih.gov Key predicted parameters include gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450.
Specific ADME prediction studies for this compound are not available in published research. However, based on the general properties of the parent Thiazolo[4,5-c]pyridine scaffold, some general predictions can be inferred. Its relatively small size and moderate lipophilicity suggest a likelihood of good oral absorption.
Table 2: General Predicted ADME/Physicochemical Properties for Thiazolo[4,5-c]pyridine
| Property | Predicted Value/Characteristic | Implication |
|---|---|---|
| Gastrointestinal (GI) Absorption | High (Predicted) | Likely to be well-absorbed orally. |
| Blood-Brain Barrier (BBB) Permeant | Yes (Predicted) | May cross the BBB, which can be a desired or undesired effect depending on the therapeutic target. |
| Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP2D6 (Predicted) | Potential for drug-drug interactions. |
| Topological Polar Surface Area (TPSA) | 41.8 Ų | Associated with good oral bioavailability. |
Data sourced from various computational predictors for the parent scaffold Thiazolo[4,5-c]pyridine (PubChem CID 585837). These are theoretical predictions and require experimental validation.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations provide insight into the three-dimensional structure, flexibility, and stability of a molecule, which are critical for its biological activity and interactions.
Analysis of Ring Puckering and Dihedral Angles
For the specific compound this compound, the core bicyclic system is aromatic. Aromatic rings are inherently planar. Therefore, "ring puckering," a phenomenon characteristic of saturated or partially saturated rings (like cyclohexane), is not applicable to the thiazolo[4,5-c]pyridine core itself. The fused ring system maintains a rigid, flat geometry.
Dihedral angles, which describe the rotation around bonds, are key to understanding the molecule's conformation. mdanalysis.org In the case of the fused aromatic system of this compound, the dihedral angles within the rings are fixed near 0° or 180°, contributing to its planarity. The primary conformational flexibility would involve the rotation of substituents attached to the ring system. For the 4-methyl group, this involves the rotation around the C4-C(methyl) bond, which is generally free-spinning but may have a preferred orientation to minimize steric hindrance with adjacent atoms.
Influence on Molecular Packing and Stability
The way molecules arrange themselves in a solid-state crystal lattice, known as molecular packing, is determined through techniques like X-ray crystallography. This packing influences properties such as solubility and melting point. No crystal structure data for this compound is currently available in public databases.
An in-depth analysis of the chemical compound this compound reveals a scaffold of significant interest in medicinal chemistry. This article explores the structure-activity relationship (SAR) studies and molecular design principles that guide the development of derivatives based on this heterocyclic system.
Structure Activity Relationship Sar Studies and Molecular Design
The thiazolo[4,5-c]pyridine (B1315820) framework, a fused heterocyclic ring system, is recognized as a privileged scaffold in drug discovery. researchgate.net Its structural similarity to naturally occurring purines, such as adenine (B156593) and guanine, makes it a compelling template for designing molecules that can interact with biological targets that recognize purines. researchgate.netdmed.org.ua This bioisosteric relationship is a fundamental principle in the design of novel therapeutics based on this scaffold. dmed.org.ua
Emerging Research Directions and Future Perspectives
The thiazolo[4,5-c]pyridine (B1315820) scaffold, particularly its 4-methyl derivative, continues to be a focal point of intensive research. Scientists are exploring its potential across various disciplines, from medicine to materials science. The unique structural and electronic properties of this heterocyclic system pave the way for novel applications, addressing current challenges in therapy and technology. The following sections delve into the burgeoning areas of research that are shaping the future of 4-Methylthiazolo[4,5-c]pyridine and its analogues.
Documentation and Data Management in Academic Research
Utilization of Chemical Databases (e.g., PubChem, ChEMBL)
Chemical databases are indispensable tools for researchers, providing a centralized and searchable repository of information on chemical substances. For a specific compound like 4-Methylthiazolo[4,5-C]pyridine, these databases would ideally contain a wealth of information, from basic properties to detailed biological activities.
The following interactive table showcases the kind of data available in PubChem for a related compound, 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CID 11186440).
ChEMBL is another crucial database, focusing on bioactive drug-like small molecules. mdpi.com It contains information on the binding of compounds to drug targets, their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and their clinical development status. For a novel compound, ChEMBL would be a key resource for assessing its potential as a therapeutic agent. A search for a specific thiazolopyridine derivative could reveal its bioactivity data from various assays, including IC50 values against different targets. While a specific entry for this compound is not prominent, the database contains extensive data on related heterocyclic structures, which can be used for comparative analysis and to predict the potential biological activity of new analogues.
The table below illustrates the type of information that would be sought in ChEMBL for a compound of interest.
Patent Literature Analysis in Chemical Synthesis and Application
Patent literature is a rich source of information for novel chemical entities, their synthesis, and their practical applications. An analysis of patents related to this compound and its structural analogues can provide insights into their industrial relevance and potential commercial uses.
Patents often disclose detailed synthetic routes that may not be available in academic journals. For instance, a patent for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid, an intermediate for the anticoagulant drug Edoxaban, details a multi-step synthesis process. pharmaffiliates.com This process may involve the reaction of a substituted piperidone with sulfur and cyanamide (B42294), followed by a series of transformations to introduce the desired functional groups. pharmaffiliates.com Such detailed procedures are invaluable for chemists looking to synthesize similar compounds.
Furthermore, patents reveal the claimed applications of these compounds. For example, derivatives of thiazolo[5,4-c]pyridine (B153566) have been patented for their potential use as antithrombotic agents. pharmaffiliates.com Another patent describes the preparation of thiazolo[5,4-c]pyridine derivatives for their potential therapeutic uses, highlighting their activity as histamine (B1213489) H2-receptor antagonists, suggesting applications in treating peptic ulcers. The detailed claims and examples within these patents provide a roadmap for further research and development.
The following table summarizes the types of information that can be extracted from patent literature for thiazolopyridine derivatives.
Best Practices for Data Reproducibility and Open Science Initiatives
The reproducibility of scientific findings is a cornerstone of the scientific method. In chemistry, this means that an experiment, including the synthesis and characterization of a compound like this compound, should be described in sufficient detail to be replicated by other researchers to achieve the same results.
Best practices for ensuring data reproducibility include:
Detailed Experimental Protocols: Providing a step-by-step description of all experimental procedures, including the source and purity of reagents, reaction conditions (temperature, pressure, time), and purification methods.
Thorough Characterization: Comprehensive characterization of the final compound using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. The raw data from these analyses should be made available.
Data Management and Sharing: Utilizing electronic lab notebooks (ELNs) and data repositories to store and share experimental data.
Open science is a movement that aims to make scientific research and its dissemination accessible to all levels of society. sigmaaldrich.com This includes open access to publications, open data, and open-source software. Initiatives like the Open Reaction Database are working to create structured and openly accessible repositories of chemical reaction information, which can aid in the development of new synthetic methods and predictive models. nih.gov By embracing open science principles, researchers can enhance collaboration, accelerate scientific discovery, and increase the transparency and reliability of their work.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
